Locustamyotropin

Descripción

Propiedades

IUPAC Name |

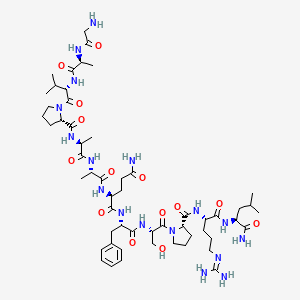

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H89N17O14/c1-28(2)24-36(44(58)76)67-48(80)34(16-11-21-61-55(59)60)66-52(84)40-18-12-22-71(40)53(85)38(27-73)69-50(82)37(25-33-14-9-8-10-15-33)68-49(81)35(19-20-41(57)74)65-46(78)32(7)63-45(77)31(6)64-51(83)39-17-13-23-72(39)54(86)43(29(3)4)70-47(79)30(5)62-42(75)26-56/h8-10,14-15,28-32,34-40,43,73H,11-13,16-27,56H2,1-7H3,(H2,57,74)(H2,58,76)(H,62,75)(H,63,77)(H,64,83)(H,65,78)(H,66,84)(H,67,80)(H,68,81)(H,69,82)(H,70,79)(H4,59,60,61)/t30-,31-,32-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNBMKDPZYWGOL-LSMZMZNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H89N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156093 | |

| Record name | Locustamyotropin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1212.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129192-62-7 | |

| Record name | Locustamyotropin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129192627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Locustamyotropin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Isolation and Structural Elucidation of Locustamyotropins

Characterization of Locustamyotropin Variants (e.g., Lom-MT, Lom-MT II, Lom-MT III, Lom-MT IV)

Multiple variants of this compound have been isolated and characterized from Locusta migratoria. These variants, often designated Lom-MT, Lom-MT II, Lom-MT III, and Lom-MT IV, exhibit similar myotropic activity but differ in their amino acid sequences. nih.govresearchgate.net The isolation and structural analysis of these variants have been achieved through the methods described above, including bioassay-guided purification and sequence determination using techniques like HPLC, amino acid analysis, Edman degradation, and mass spectrometry. nih.govresearchgate.net

Lom-MT, the first identified this compound, is a dodecapeptide with the sequence Gly-Ala-Val-Pro-Ala-Ala-Gln-Phe-Ser-Pro-Arg-Leu-NH2. nih.gov It was purified from extracts of 9000 adult Locusta migratoria brain-corpora cardiaca/corpora allata-subesophageal ganglion complexes and detected using the Leucophaea maderae hindgut motility bioassay. nih.gov

This compound III (Lom-MT III) and this compound IV (Lom-MT IV) were subsequently isolated from similar tissue complexes of Locusta migratoria. researchgate.net Purification involved reversed-phase and normal phase high-performance liquid chromatography, with detection by the Leucophaea hindgut motility bioassay. researchgate.net Amino acid composition and sequence analysis, combined with enzymatic digestion, established their primary structures. researchgate.net Lom-MT III has the sequence Arg-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH2, and Lom-MT IV has the sequence Arg-Leu-His-Gln-Asn-Gly-Met-Pro-Phe-Ser-Pro-Arg-Leu-NH2. researchgate.net Both peptides possess a C-terminal Phe-X-Pro-Arg-Leu motif, characteristic of the pyrokinin/PBAN peptide family. researchgate.netresearchgate.net Synthetic versions of Lom-MT III and Lom-MT IV showed identical chromatographic and biological properties to the native peptides. researchgate.net Lom-MT IV appears to be a more potent muscle stimulator than Lom-MT I, II, and III. uniprot.org

While the specific sequence of Lom-MT II was not explicitly found in the provided search results, its mention alongside other characterized variants indicates its existence as another member of the this compound family, likely isolated and characterized using similar methodologies. nih.gov

The characterization of these variants highlights the diversity within the this compound peptide family and their shared structural features, particularly the C-terminal motif, which is often associated with myotropic activity in insects.

Here is a table summarizing the known sequences of characterized this compound variants:

| Variant | Sequence | C-terminal Amidation |

| Lom-MT | Gly-Ala-Val-Pro-Ala-Ala-Gln-Phe-Ser-Pro-Arg-Leu | Yes |

| Lom-MT III | Arg-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu | Yes |

| Lom-MT IV | Arg-Leu-His-Gln-Asn-Gly-Met-Pro-Phe-Ser-Pro-Arg-Leu | Yes |

List of Mentioned Compounds and Organisms with PubChem CIDs:

| Name | PubChem CID |

| This compound (Lom-MT) | 140311 chem960.com |

| Lom-MT III | Not Found |

| Lom-MT IV | Not Found |

| Leucophaea maderae | Not Applicable (Organism) |

| Acetonitrile | 6344 |

| Trifluoroacetic acid | 6422 |

| Heptafluorobutyric acid | 11103 |

| Phenylisothiocyanate | 7031 |

| Lysine (B10760008) | 5962 |

| Arginine | 6322 |

| Glutamine | 5961 |

| Proline | 145742 |

| Phenylalanine | 614 |

| Valine | 145812 |

| Serine | 5950 |

| Leucine | 610 |

| Glycine (B1666218) | 752 |

| Alanine | 5950 |

| Histidine | 6075 |

| Asparagine | 6049 |

| Methionine | 6137 |

Synthetic Peptide Approaches for Functional Validation and Analog Generation

The chemical synthesis of locustamyotropins has been instrumental in confirming their structures and validating their biological functions. Synthetic peptides with the determined primary structures have been generated using established peptide synthesis techniques, such as the Fmoc/t-Bu strategy. citeab.com These synthetic peptides are then compared to the native, isolated peptides based on their chemical characteristics (e.g., chromatographic behavior) and biological activity. nih.gov

Functional validation of synthetic locustamyotropins involves testing their effects on target tissues, typically insect muscle preparations. For instance, synthetic Lom-MT I has been shown to exhibit biological characteristics indistinguishable from native Lom-MT I, including the stimulation of contractions of the oviduct in locust preparations. nih.gov Similarly, synthetic Lom-MT IV has been validated as a potent stimulator of visceral muscle contractions in bioassays like the cockroach hindgut and locust oviduct. nih.gov This functional validation using synthetic peptides confirms that the elucidated primary structure is responsible for the observed myotropic activity. nih.gov

The ability to synthesize locustamyotropins also provides a platform for generating peptide analogs. Although detailed studies on analog generation for locustamyotropins were not extensively covered in the provided sources, the synthetic approach allows for modifications to the amino acid sequence or structure. Such modifications can be used to investigate structure-activity relationships, potentially leading to the development of peptides with altered potency, specificity, or stability. The presence of counterions like trifluoroacetic acid (TFA), often associated with synthetic peptides, can influence experimental results, which is a consideration in functional assays. nih.gov

The use of synthetic peptides has been crucial not only for validating the biological role of the native compounds but also for providing sufficient material for detailed physiological studies that may be challenging with the limited quantities obtained through isolation from natural sources.

Neuroanatomical Mapping and Cellular Localization of Locustamyotropin

Distribution Patterns within the Central Nervous System of Orthopteran Species

Locustamyotropin-like immunoreactivity is found in specific neuronal populations throughout the CNS of Locusta migratoria and other Orthopterans. The general pattern of pyrokinin/PBAN immunoreactive neurons is similar across different insect orders, including Orthoptera usda.gov.

Brain Ganglia (e.g., Tritocerebrum) and Associated Neuronal Clusters

In the brain of Locusta migratoria, immunoreactive cell groups are located in the inner and outer edges of the tritocerebrum. nih.gov The tritocerebrum is the posterior-most part of the insect brain, receiving sensory input from the labrum and tegument, and is connected to the suboesophageal ganglion via circumoesophageal connectives in Orthopterans neuroinf.jp. Ascending neurons arborize in the tritocerebrum and around the esophageal foramen nih.gov. In some species, a small group of immunoreactive neurons is also observed in the tritocerebrum of adults nih.gov.

Suboesophageal, Thoracic, and Abdominal Ganglia Immunoreactivity

The suboesophageal ganglion (SOG), located ventrally in the head capsule, is a significant site of this compound-like immunoreactivity usda.govnih.gov. This ganglion innervates the mouthparts, salivary glands, and neck muscles ncsu.edu. Immunoreactive cell bodies are distributed along the anterior-posterior midline axis, both dorsally and ventrally, in the suboesophageal and abdominal ganglia of Locusta migratoria. nih.gov In the fire ant, Solenopsis invicta, which shows a similar pattern of pyrokinin/PBAN immunoreactive neurons to Orthoptera, immunoreactive material is detectable in at least three groups of neurons in the suboesophageal ganglion usda.gov.

The ventral nerve cord of adult insects, including Orthopterans, consists of thoracic and abdominal ganglia usda.govncsu.edu. In the fire ant, two immunoreactive pairs of neurons are present in the thoracic ganglia, and three neuron pairs in each of the first three abdominal ganglia. usda.gov The terminal abdominal ganglion typically lacks immunoreactive neurons usda.gov. PRXamide-producing neurons can be observed in thoracic and abdominal ganglia, though their presence can vary by species and developmental stage nih.gov.

A summary of the distribution patterns is presented in the table below:

| CNS Region | Specific Area/Ganglion | Immunoreactive Neurons/Fibers | Species Examples |

| Brain | Tritocerebrum (inner and outer edges) | Immunoreactive cell groups and arborizations | Locusta migratoria, various Orthoptera nih.govnih.gov |

| Suboesophageal Ganglion | Along anterior-posterior midline axis, dorsal and ventral | Immunoreactive cell bodies and processes (at least 3 groups in S. invicta) | Locusta migratoria, Solenopsis invicta usda.govnih.gov |

| Thoracic Ganglia | Serially homologous pairs/bilateral clusters | Immunoreactive neuron pairs (2 pairs in S. invicta) | Solenopsis invicta, various insects usda.govnih.gov |

| Abdominal Ganglia | Serially homologous pairs/bilateral clusters (first 3) | Immunoreactive neuron pairs (3 pairs in first 3 abdominal ganglia of S. invicta), cell bodies | Locusta migratoria, Solenopsis invicta, various insects usda.govnih.govnih.gov |

| Terminal Abdominal Ganglion | - | Generally lacks immunoreactive neurons | Solenopsis invicta usda.gov |

Innervation and Neurohaemal Organ Associations

This compound-containing neurons project to various targets, including neurohaemal organs, suggesting a role in the release of these peptides into the haemolymph.

Projections to Corpora Cardiaca and Corpora Allata via Associated Nerves

Prominent axon bundles from immunoreactive cells in the brain tightly surround the tractus I to the corpora cardiaca in Locusta migratoria. nih.gov The corpora cardiaca (CC) are paired neurohaemal organs located behind the brain, closely associated with the corpora allata (CA) dergipark.org.tr. They are considered presumptive release sites for PBAN-like peptides into the haemolymph usda.gov. Gnathal ganglion (SOG) median neurosecretory cells characteristically project to the retrocerebral complex, specifically the corpora cardiaca nih.gov.

The corpora allata, endocrine glands that produce juvenile hormone, are innervated by this compound-containing fibers. nih.govwikipedia.org In Locusta migratoria, the corpora allata are innervated by the nervus corporis allati I, originating from the corpora cardiaca, and by fibers in the nervus corporis allati II, which arise from cell bodies in the suboesophageal ganglion. nih.gov Axons of some immunoreactive cells bypass the corpora allata but frequently form putative release sites on the surface of nerve branches in the vicinity of these glands. researchgate.net

Presence in Median Nerves and Neurohaemal Organs

The processes of immunoreactive cell bodies in the abdominal ganglia leave the ganglia and have been traced in the respective median nerves into the neurohaemal organs in Locusta migratoria. nih.gov These neurohaemal organs, such as the perivisceral organs connected to the abdominal ganglia, serve as release sites for neuropeptides into the haemolymph usda.gov. Efferent neurons with axons projecting through peripheral nerves to neurohaemal organs release peptides as endocrine factors nih.gov. Dense neurohaemal networks are also formed on the surfaces of nerves and the ganglia themselves nih.gov.

Immunocytochemical and Histological Visualization Methodologies

Immunocytochemical techniques are commonly used to visualize the location of peptide-producing cell bodies and axons in the insect CNS usda.gov. This compound-like immunoreactivity in the nervous system of Locusta migratoria has been visualized using the peroxidase antiperoxidase method. nih.gov Highly specific antibodies, such as those raised against the carboxy-terminus of locustamyotropins, are obtained and used for this visualization. nih.gov These antibodies can cross-react with other peptides of the this compound family that share a common carboxy-terminus, as well as with pheromone biosynthesis activating neurohormone (PBAN) nih.gov. Histological studies of the brain and ganglia complement immunocytochemical findings by providing structural context researchgate.net.

Co-localization Studies with Other Insect Neuropeptides (e.g., Myomodulins, FMRFamides, PBAN)

Co-localization studies employing immunocytochemical techniques have provided significant insights into the complex neurochemical landscape of the insect nervous system, revealing instances where this compound-like immunoreactivity is present in the same neurons or cell groups as other prominent insect neuropeptides, including myomodulins, FMRFamides, and Pheromone Biosynthesis Activating Neuropeptide (PBAN). These findings suggest potential functional interactions and shared roles for these neuropeptides in regulating various physiological processes in insects, particularly in the locust (Locusta migratoria and Schistocerca gregaria).

Research in the locust Schistocerca gregaria has demonstrated the co-localization of myomodulin-like immunoreactivity with this compound-like immunoreactivity in specific cell populations within the central nervous system. In the suboesophageal ganglion, anterior ventral midline groups of cells have shown co-localization of myomodulin-like immunoreactivity with that for this compound, as well as with bovine pancreatic polypeptide (BPP) and FMRFamide. These specific cell groups project their processes to the corpora allata via the nervi corpora allata II, suggesting a potential involvement of these co-localized peptides in the regulation of juvenile hormone release.

Further co-localization has been observed in the thoracic ganglia of the locust. Here, myomodulin-immunoreactive cells, including a bilaterally symmetrical group of 12-15 posterior lateral cells, have also been found to be immunoreactive to BPP and FMRFamide. These thoracic cells project via the thoracic median nerves to the median neurohaemal organs, indicating a potential neurohormonal role for the myomodulin-like peptides in this context.

Studies investigating the distribution of this compound-like immunoreactivity in the nervous system of Locusta migratoria have identified specific cells in the head ganglia, abdominal neuromeres of the metathoracic ganglion, and the five free abdominal ganglia that contain substances immunoreactive to anti-locustamyotropin. Immunoreactive cell bodies in the suboesophageal and abdominal ganglia are distributed along the anterior-posterior midline axis, both dorsally and ventrally. Notably, the antiserum used in these studies, raised against the C-terminus of locustamyotropins, has been shown to cross-react with other peptides of the this compound family sharing a common C-terminus, and also recognizes PBAN, as evidenced by the labeling of suboesophageal cell bodies in Bombyx mori.

The shared carboxyterminal pentapeptide sequence, FSPRL-amide, between this compound I of Locusta and PBAN of Heliothis provides a molecular basis for the observed co-localization and potential functional overlap between these two neuropeptide families. Co-localization of this compound-like and PBAN-like immunoreactivity has been reported in the central nervous system of several insect species, including Locusta migratoria.

The intricate patterns of co-localization between this compound and other neuropeptides such as myomodulins, FMRFamides, and PBAN highlight the complexity of neuropeptidergic signaling in the insect nervous system. These findings suggest that these peptides may be co-released and interact synergistically or antagonistically to modulate neuronal activity and regulate diverse physiological functions, including muscle contraction and potentially the control of hormone release.

Detailed research findings on the co-localization of this compound with other neuropeptides in locusts are summarized in the table below:

Physiological Roles and Biological Activities of Locustamyotropins

Modulation of Invertebrate Visceral Muscle Contractility

A key function of locustamyotropins is their potent effect on the contraction of invertebrate visceral muscles. nih.govuniprot.org This myotropic activity is fundamental to various physiological processes, including digestion and reproduction. nih.govvliz.becapes.gov.br

Regulation of Gastrointestinal Tract Motility (e.g., Hindgut Stimulation)

Locustamyotropins are known to stimulate contractions of the insect hindgut, a crucial part of the gastrointestinal tract responsible for waste elimination. novoprolabs.comvliz.benih.govcapes.gov.brresearchgate.net Studies using isolated hindgut preparations, such as those from the cockroach Leucophaea maderae and the crustacean Astacus leptodactylus, have demonstrated the myotropic effects of locustamyotropins and related pyrokinins. vliz.benih.gov These peptides can increase both the amplitude and frequency of spontaneous contractions. vliz.be At higher concentrations, a tonic effect, characterized by sustained muscle tension, is also observed in addition to the inotropic (force of contraction) and chronotropic (rate of contraction) effects. vliz.be

| Peptide | Species Tested On | Threshold Concentration (M) | Effect on Hindgut Contractions |

|---|---|---|---|

| Pev-PK 1 | Leucophaea maderae | 1.4 x 10-8 | Increase in amplitude and frequency |

| Pev-PK 2 | Leucophaea maderae | 2.2 x 10-8 | Increase in amplitude and frequency |

| Pev-PK 1 | Astacus leptodactylus | 3.5 x 10-9 | Increase in amplitude and frequency |

| Pev-PK 2 | Astacus leptodactylus | 9.5 x 10-9 | Increase in amplitude and frequency |

| Lom-MT IV | Cockroach hindgut | Potent stimulator | Stimulates visceral muscle contractions |

| Locustapyrokinin II | Leucophaea maderae | Active | Stimulates hindgut motility |

While some locustamyotropins, like Lom-MT IV, are potent stimulators of cockroach hindgut motility, the activity can be species and peptide-specific. novoprolabs.comnih.gov For instance, the initial locustamyotropin (Lom-MT) isolated was reported to be inactive on the locust hindgut preparation under the tested conditions, despite stimulating the cockroach hindgut. nih.gov This highlights potential differences in receptor distribution or peptide specificity between species and even within the same organism.

Control of Reproductive System Musculature (e.g., Oviduct Contractions)

Locustamyotropins also play a significant role in regulating the musculature of the insect reproductive system, particularly stimulating contractions of the oviduct in locusts. nih.govnih.govcapes.gov.brcapes.gov.br This activity is considered important for processes such as egg transport and oviposition. nih.govvliz.be Both locustamyotropins and locustapyrokinins have been shown to stimulate oviduct contractions in Locusta migratoria. nih.govcapes.gov.br Lom-MT IV, in particular, is noted as a potent stimulator of contractions in the locust oviduct. novoprolabs.com Some myotropins are believed to act as important neurotransmitters or modulators innervating the locust oviduct. nih.govcapes.gov.br

Endocrine System Interactions and Neurohormone Release

Beyond their direct effects on muscle tissue, locustamyotropins are implicated in interactions with the endocrine system, potentially influencing the release of hormones and neurohormones. nih.govcapes.gov.br

Putative Role in Juvenile Hormone Release Modulation

Evidence suggests a potential role for locustamyotropins in modulating the release of juvenile hormone (JH). vliz.bebiologists.compsu.edu Studies have shown that processes from certain neurons in the locust suboesophageal ganglion, where this compound-like immunoreactivity is detected, project to the corpora allata via nervi corpora allata II. biologists.compsu.edunih.gov The corpora allata are the endocrine glands responsible for synthesizing and releasing juvenile hormone. frontiersin.org This anatomical connection suggests that locustamyotropins may be involved in the neural control of JH release in the locust. biologists.compsu.edu

Influence on Neurohormone Secretion from Neurohaemal Organs

Some myotropic peptides, including potentially locustamyotropins, are stored in neurohaemal organs before being released into the hemolymph to act as circulating neurohormones. nih.govcapes.gov.br Furthermore, some myotropic peptides have been identified as factors that can trigger the release of other neurohormones from the corpora cardiaca, a major neurohaemal organ in insects. nih.govcapes.gov.br While the specific role of locustamyotropins in directly influencing neurohormone secretion from neurohaemal organs requires further detailed investigation, their presence in these organs and the known functions of related myotropic peptides suggest such an involvement. nih.govcapes.gov.brnih.gov

Functional Overlaps and Cross-Reactivities within the Pyrokinin/PBAN Peptide Family

Locustamyotropins are members of the broader pyrokinin/PBAN peptide family, which is characterized by the conserved C-terminal FXPRLamide motif. vliz.benih.govplos.orgresearchgate.net This shared structural feature underlies significant functional overlaps and cross-reactivities among the family members. vliz.beplos.orgajol.info Peptides within this family regulate a diverse array of physiological and behavioral processes in insects, including myotropic activity, pheromone biosynthesis, diapause induction, and cuticular melanization. nih.govvliz.beplos.orgresearchgate.net

The conserved C-terminal pentapeptide is often the minimal sequence required for biological activity, and peptides sharing this motif can exhibit cross-reactivity in different bioassays. vliz.benih.govplos.orgusda.gov For example, locustamyotropins and Bombyx pheromone biosynthesis activating neuropeptide (PBAN), both belonging to this family, show functional cross-reactivity. plos.orgusda.gov This suggests that the receptors for these peptides share homologous features, allowing different members of the family to bind and elicit similar responses in certain tissues. vliz.be The widespread distribution of peptides with the FXPRLamide motif across different insect orders and their diverse functions highlight the evolutionary significance and functional plasticity of the pyrokinin/PBAN peptide family. vliz.beplos.orgajol.infooup.com

Shared Regulatory Pathways with Pheromone Biosynthesis Activating Neuropeptides (PBAN)

Locustamyotropins share significant functional and structural similarities with the Pheromone Biosynthesis Activating Neuropeptide (PBAN) family, also known as the pyrokinin/PBAN family. A key feature underpinning this relationship is the presence of a conserved C-terminal pentapeptide motif, FXPRLamide, where X can be a variable amino acid. This motif is often the minimal requirement for biological activity within this peptide family. wikipedia.orguniovi.esfrontiersin.orguv.mx

Specifically, this compound (Lom-MT) has been shown to possess a C-terminal sequence (Phe-Ser-Pro-Arg-Leu-NH2) that is identical to the C-terminal pentapeptide of PBAN isolated from Heliothis zea. This structural conservation is reflected in functional cross-reactivity observed between locustamyotropins and Bombyx PBAN, indicating shared receptor interactions or downstream signaling pathways. uv.mx

The shared regulatory pathways extend to various physiological processes. Both locustamyotropins and PBAN family peptides are known to exert myotropic effects on visceral muscles, such as stimulating contractions of the hindgut and oviduct in insects. uniovi.esuv.mx While initially characterized for their muscle-stimulating activity, members of this family, including locustamyotropins, have been implicated in a broader spectrum of regulatory roles. chem960.comhandwiki.org

Broader Involvement in Insect Development and Reproduction (e.g., Diapause, Pupariation, Cuticular Melanization)

Beyond their myotropic actions and shared pathways with pheromone biosynthesis regulation, locustamyotropins and the wider PBAN/pyrokinin family are fundamentally involved in regulating critical aspects of insect development and reproduction. These roles highlight the multifunctional nature of these neuropeptides. wikipedia.orguniovi.esuv.mx

One significant area of involvement is the regulation of diapause, a state of arrested development that allows insects to survive unfavorable environmental conditions. Members of the PBAN/pyrokinin family, including those functionally related to locustamyotropins, have been shown to induce embryonic diapause in species like Bombyx mori and terminate pupal diapause in others. wikipedia.orguniovi.esuv.mx

Pupariation, the process where a fly larva forms a puparium, is another developmental event influenced by this peptide family. Peptides within the pyrokinin/PBAN family can accelerate pupariation in flies, demonstrating their role in controlling metamorphic transitions. wikipedia.orguniovi.esuv.mx

Furthermore, these neuropeptides play a role in the stimulation of cuticular melanization, the darkening of the insect cuticle. This process is important for cuticle hardening and protection and is regulated by members of the PBAN/pyrokinin family in various insect species. handwiki.orgwikipedia.orguniovi.esuv.mx

Molecular Genetics and Biosynthesis of Locustamyotropins

Gene Structure and Organization of Locustamyotropin Precursors

Locustamyotropins, like other neuropeptides, are synthesized as part of larger precursor proteins encoded by specific genes. While detailed information specifically on the Locusta migratoria this compound precursor gene structure is not extensively detailed in the provided search results, related studies on other insect neuropeptide precursors, particularly those from the PBAN/pyrokinin family, offer insights into the likely organization.

Studies on the PBAN gene in moths like Helicoverpa zea and Helicoverpa assulta show that a single gene can encode a precursor protein containing multiple functional neuropeptides, including PBAN and other peptides with the characteristic FXPRLamide motif, which are related to locustamyotropins. capes.gov.brcapes.gov.brusda.gov These precursor proteins typically contain a signal peptide at the N-terminus, which directs the protein into the secretory pathway, followed by one or more neuropeptide sequences flanked by sites for proteolytic cleavage. The organization often involves the neuropeptide sequences interspersed with spacer peptides. capes.gov.br The C-terminal glycine (B1666218) residue on the peptide sequence is crucial for subsequent amidation. nih.gov

Based on the common features of neuropeptide precursors, the this compound precursor gene is expected to contain exons encoding the signal peptide and the various this compound peptides, separated by introns. The arrangement within the coding region dictates the order of the peptides within the prohormone.

Transcriptional Regulation and Differential Gene Expression Patterns

Transcriptional regulation of neuropeptide genes, including those encoding locustamyotropins, is crucial for controlling their synthesis in specific tissues and at appropriate developmental stages. While direct studies on the transcriptional regulation of locustamyotropins are not explicitly detailed, research on related neuropeptides in insects provides relevant context.

Studies on the PBAN/diapause hormone gene in species like Helicoverpa armigera have investigated its structural characterization and transcriptional regulation. plos.org Differential gene expression analysis, often performed using techniques like RNA-Seq, allows for the comparison of gene expression levels between different tissues, developmental stages, or physiological conditions. github.ionih.gov This can reveal patterns of expression that correlate with the known functions of the peptides. For instance, the expression of the allatotropin (B570788) precursor in Schistocerca gregaria is largely restricted to the central nervous system, which aligns with its role as a neuropeptide. nih.govfrontiersin.org

The presence of this compound-like immunoreactivity has been observed in specific neurons within the central nervous system of locusts and other insects, suggesting localized synthesis in these areas. dntb.gov.uasdbonline.org While the specific transcription factors and regulatory elements controlling this compound gene expression require further investigation, it is likely a complex process involving various signaling pathways and developmental cues.

Post-Translational Processing and Maturation Pathways

The prohormone encoded by the this compound precursor gene undergoes extensive post-translational modification to release the mature, biologically active peptides. This process involves several enzymatic steps.

Enzymatic Cleavage Mechanisms at Specific Sites

Proteolytic cleavage of the prohormone is a key step in releasing the individual neuropeptides. This typically occurs at specific recognition sites, often involving basic amino acid residues like lysine (B10760008) (K) and arginine (R). capes.gov.br Prohormone convertases, which are types of endoproteases, are responsible for cleaving the polypeptide chain at these sites. nih.gov For example, the Helicoverpa assulta PBAN precursor is predicted to have several endoproteolytic cleavage sites involving KR and GR sequences, leading to the release of multiple peptides. capes.gov.br

Data on predicted endoproteolytic cleavage sites in a PBAN/diapause hormone precursor (related to locustamyotropins) are shown below:

| Peptide Domain | Predicted Cleavage Sites |

| Diapause Hormone (DH) | G-K-R |

| α-SGNP | K-K |

| β-SGNP | G-R |

| PBAN | G-R-R |

| γ-SGNP | G-R |

| C-terminus | G-R |

Note: Based on predicted sites in a related PBAN/diapause hormone precursor. plos.org

Significance of Amidation in Bioactivity

C-terminal amidation is a critical post-translational modification for many neuropeptides, including locustamyotropins. This process involves the conversion of a C-terminal glycine residue in the precursor peptide to a C-terminal amide. nih.gov The presence of an amide group at the C-terminus is essential for the full biological activity of many insect neuropeptides, including members of the pyrokinin family to which locustamyotropins belong. vliz.benih.govoup.com Studies on diapause hormone, which shares the FXPRLamide motif, have shown that the C-terminal amide group is required for biological activity. oup.comtandfonline.com The amidation is catalyzed by a two-step enzymatic process involving peptidylglycine -amidating monooxygenase (PAM).

Role of Proteases (e.g., Angiotensin-Converting Enzyme Homologs) in Peptide Processing

Beyond the initial endoproteolytic cleavage, other peptidases, including homologs of angiotensin-converting enzyme (ACE), play a role in the further processing and metabolism of neuropeptides. Insect ACE homologs, such as Drosophila melanogaster Ance, have been shown to process insect peptides. nih.govresearchmap.jp Notably, insect ACE has been demonstrated to cleave dipeptides from the C-terminus of peptides, including this compound oligopeptides that have C-terminal extensions like Gly-Lys-Arg and Gly-Arg-Arg. nih.govresearchgate.net This suggests a role for ACE homologs in the final trimming or inactivation of locustamyotropins or their precursors. nih.gov The colocalization of ACE with this compound-containing cells in the locust nervous system further supports its potential involvement in this compound biosynthesis or degradation. nih.govplos.org While mammalian ACE is primarily known for its role in the renin-angiotensin system and the processing of angiotensin I, insect ACE homologs have evolved to act on a wider range of peptide substrates. nih.govresearchmap.jpwikipedia.orgresearchgate.net

Recombinant Production and Genetic Engineering for Research Applications

Recombinant DNA technology and genetic engineering approaches have been valuable tools for studying neuropeptides like locustamyotropins. findaphd.comopentextbc.canih.gov Recombinant production involves expressing the gene encoding the neuropeptide precursor in a suitable host system, such as bacteria, yeast, or insect cells. opentextbc.ca This allows for the production of larger quantities of the prohormone or mature peptide for research purposes, including structural studies, functional assays, and antibody production. researchgate.net

Genetic engineering techniques, such as targeted gene disruption or overexpression, can be used to investigate the physiological roles of locustamyotropins in vivo. findaphd.comopentextbc.ca For example, manipulating the expression of the this compound gene or enzymes involved in its processing can help elucidate the specific functions of these peptides in muscle activity, behavior, or development. While specific examples of recombinant production or genetic engineering directly applied to locustamyotropins were not extensively detailed in the provided results, the general principles and methods of recombinant peptide production and genetic manipulation are widely applicable to the study of insect neuropeptides. researchgate.net

Receptor Biology and Intracellular Signaling Mechanisms

Identification and Characterization of Locustamyotropin Receptors

The receptors for this compound have been identified and characterized through various biochemical and pharmacological approaches. These studies aim to elucidate their structural features, classification, and binding properties.

Classification within the G Protein-Coupled Receptor (GPCR) Superfamily

This compound receptors are classified within the large superfamily of G Protein-Coupled Receptors (GPCRs). GPCRs are integral membrane proteins characterized by a common architecture consisting of seven transmembrane segments connected by extracellular and intracellular loops. wikipedia.orgeuropeanpharmaceuticalreview.com This structural motif is conserved across a wide range of species and is indicative of their role in transmitting extracellular signals into intracellular responses. wikipedia.orgeuropeanpharmaceuticalreview.com GPCRs are coupled with G proteins, which mediate the intracellular signaling cascade upon receptor activation. wikipedia.org The GPCR superfamily is broadly classified into several classes, including Class A (Rhodopsin-like), Class B (Secretin family), Class C (Metabotropic glutamate/pheromone), Class D (Fungal mating pheromone receptors), Class E (Cyclic AMP receptors), and Class F (Frizzled/Smoothened). wikipedia.orgeuropeanpharmaceuticalreview.com While the specific class of this compound receptors is not explicitly detailed in the provided search results, their identification as GPCRs places them within this major signaling protein family.

Receptor Binding Kinetics and Ligand Affinity Studies

Studies on this compound receptor binding kinetics and ligand affinity provide insights into the interaction between the peptide and its receptor, including the rate of binding and the strength of the interaction. Ligand-receptor binding kinetics are increasingly recognized as important predictors of in vivo efficacy for GPCR-targeting compounds, complementing traditional equilibrium parameters like IC50, Ki, or KD. nih.govbmglabtech.comimrpress.com The kinetics involve parameters such as the association rate constant (k₁) and the dissociation rate constant (k₋₁). nih.gov The ligand residence time, defined as the reciprocal of the dissociation rate constant, describes the duration of the ligand-receptor complex and has been shown to correlate with in vivo pharmacodynamics. nih.govnih.gov Methods such as kinetic binding experiments measuring dissociation over time are used to determine these parameters. nih.gov The Motulsky-Mahan model allows for the measurement of binding kinetics of unlabeled ligands in competition with labeled probes. nih.gov While specific data on this compound receptor binding kinetics are not provided in the search results, the general principles of studying GPCR binding kinetics apply.

Intracellular Signal Transduction Cascades

Upon binding of this compound, its receptors initiate intracellular signal transduction cascades, leading to specific cellular responses. These cascades often involve the generation of second messengers and the activation of various intracellular proteins.

Role of Calcium Ion Influx in Receptor Activation

Calcium ions (Ca²⁺) play a critical role as second messengers in many cellular signaling pathways, including those initiated by GPCRs. reumatologiaclinica.orgwikipedia.org An increase in intracellular Ca²⁺ concentration can trigger a wide variety of cellular events. reumatologiaclinica.orgwikipedia.org In electrically nonexcitable cells, Ca²⁺ signaling often involves a biphasic process: initial release of Ca²⁺ from intracellular stores, followed by influx of extracellular Ca²⁺ across the plasma membrane. nih.gov The release from intracellular stores, such as the endoplasmic reticulum, can be mediated by inositol (B14025) trisphosphate (IP₃), a second messenger produced by the activation of phospholipase C (PLC). wikipedia.orgnih.govnih.gov PLC can be activated by various cell surface receptors, including GPCRs. wikipedia.org The subsequent influx of extracellular Ca²⁺ can occur through various channels, including store-operated calcium channels, activated by the depletion of intracellular Ca²⁺ stores. reumatologiaclinica.orgnih.gov While the specific details for this compound receptors are not available in the provided text, the general mechanism of GPCRs coupling to PLC and subsequent Ca²⁺ mobilization is a well-established signaling pathway.

Involvement of Cyclic Nucleotides and Other Second Messengers

Cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are well-established second messengers involved in relaying signals from cell surface receptors, including GPCRs, to intracellular targets. wikipedia.orgnih.govmedcraveonline.comnih.gov cAMP is synthesized by adenylyl cyclase, an enzyme often activated downstream of G proteins coupled to GPCRs. medcraveonline.com cAMP can then activate downstream effectors, such as protein kinase A (PKA), which phosphorylates various proteins, altering their activity. wikipedia.org Similarly, cGMP is synthesized by guanylate cyclases and can activate protein kinase G (PKG). medcraveonline.com Other second messengers include ions like Ca²⁺, phospholipid-derived molecules such as IP₃ and diacylglycerol (DAG), and even gasses like nitric oxide (NO). medcraveonline.com The involvement of cyclic nucleotides and other second messengers in this compound signaling would be consistent with its classification as a neuropeptide acting through GPCRs, although specific experimental evidence for this compound is not detailed in the provided search results.

Structure-Activity Relationships for Receptor Agonism and Antagonism

Structure-Activity Relationship (SAR) studies investigate how variations in the chemical structure of a compound affect its biological activity, such as its ability to act as a receptor agonist or antagonist. rsc.orgnih.govmdpi.com For GPCRs, SAR studies can reveal which parts of the ligand molecule are crucial for receptor binding, activation, or inhibition. mdpi.comnih.gov These studies often involve synthesizing a series of related compounds with systematic modifications and testing their activity in receptor binding assays or functional assays that measure the downstream signaling response. nih.govmdpi.com SAR analysis can help identify key structural features that contribute to ligand affinity, efficacy, and selectivity. mdpi.comnih.gov Understanding the SAR is essential for the rational design of potent and selective receptor agonists or antagonists. mdpi.comnih.gov While the search results mention SAR studies in the context of other receptors, they also indicate that SAR has been investigated for this compound, particularly in relation to its biological activity. grantome.com This suggests that researchers have explored how modifications to the this compound peptide sequence or structure influence its ability to interact with and activate its receptor.

Comparative Endocrinology and Evolutionary Perspectives

Phylogenetic Analysis and Conservation of the Pyrokinin/PBAN Peptide Superfamily

Phylogenetic analyses of the Pyrokinin/PBAN peptide superfamily reveal a conserved evolutionary history across Insecta and likely extending to the entire Arthropod phylum. frontiersin.org The presence of the characteristic C-terminal FXPRLamide motif is a hallmark of this conservation. frontiersin.orgfrontiersin.org While the core motif is maintained, variations in the N-terminal sequences and the identity of the variable amino acid (X) within the motif contribute to the diversity and potentially the functional specificity of individual peptides within the superfamily. frontiersin.org

Studies on the DH-PBAN gene, which encodes multiple peptides including PBAN and Diapause Hormone (DH), demonstrate that its sequence similarity generally correlates with the taxonomic relationships among insect species, suggesting its utility as a phylogenetic marker. plos.org For example, phylogenetic analysis of DH-PBAN protein sequences shows clustering that aligns with established insect orders like Lepidoptera, Diptera, Coleoptera, and Hymenoptera. plos.org

The conservation of the PBAN/pyrokinin gene across insects indicates its fundamental importance. frontiersin.orgusda.gov The translated pre-propeptides, however, can exhibit variations reflecting functional diversity that has been retained or lost during evolution. usda.gov

Orthologous and Paralogous Relationships Across Insect Orders and Beyond

Within the Pyrokinin/PBAN superfamily, peptides can exhibit both orthologous and paralogous relationships. Orthologs are genes in different species that evolved from a common ancestral gene through speciation, while paralogs are genes within the same genome that are related through gene duplication events. libretexts.orgopenbioinformaticsjournal.com This complex interplay of duplication and divergence has shaped the functional landscape of the superfamily.

Shared Motifs and Structural Homologies with Myotropins in Other Arthropods (e.g., Crustaceans)

The conserved FXPRLamide motif is not exclusive to insects but is also found in myotropin-like peptides in other arthropods, including crustaceans. usda.govbiologists.combiologists.com This shared motif suggests a common ancestry and structural homology among myotropins across different arthropod classes. While the core motif is similar, crustacean pyrokinins can be N-terminally extended variants of the FXPRLamide consensus. biologists.com The presence of pyrokinin-like immunoreactivity and identified pyrokinin peptides in crustaceans such as lobsters and shrimp further supports this evolutionary connection. biologists.combiologists.com The conserved distribution of pyrokinins in the stomatogastric nervous system of decapods suggests conserved physiological roles in these distantly related species. biologists.com

Interphyletic Parallels (e.g., Molluscan Myomodulins)

Intriguingly, parallels can also be drawn between the Pyrokinin/PBAN superfamily and neuropeptides in other phyla, such as the myomodulins found in molluscs. psu.edubiologists.combiologists.comresearchgate.net Although myomodulins have a different C-terminal motif (typically -MLRLamide or similar), studies have shown myomodulin-like immunoreactivity in the central nervous system of locusts, sometimes co-localizing with locustamyotropin-like immunoreactivity. psu.edubiologists.combiologists.com While not direct orthologs due to the distinct C-terminal sequences, these interphyletic parallels suggest convergent evolution or a very ancient common ancestor with a progenitor peptide from which both families may have independently evolved. researchgate.net Myomodulins in molluscs are known to modulate muscle contraction, a function also associated with locustamyotropins and other pyrokinins in insects. psu.eduresearchgate.net

Evolutionary Divergence and Functional Specialization of this compound Peptides

Locustamyotropins themselves exhibit sequence variations, contributing to their specific roles in locust physiology. researchgate.net For instance, this compound I and II, while sharing structural similarities with other pyrokinins, have been characterized for their myotropic effects in locusts. nih.gov The processing of this compound oligopeptides by enzymes like Angiotensin-Converting Enzyme (ACE) in insects, which cleaves C-terminal dipeptides, highlights a potential mechanism for generating functionally distinct mature peptides from a single precursor. researchmap.jpplos.orgnih.gov The co-localization of ACE with locustamyotropins in neurosecretory cells further supports a role for this processing in regulating this compound activity. plos.orgnih.gov

The diverse functions attributed to the Pyrokinin/PBAN family across insects, including pheromone biosynthesis, diapause induction, melanization, and myotropic activity, underscore the extent of functional specialization that has occurred during their evolution. plos.orgfrontiersin.orgusda.govresearchgate.net This specialization can arise from various factors, including changes in peptide sequence, differential expression patterns of peptide precursors and receptors, and interactions with other signaling molecules. nih.gov The study of this compound's specific functions within the locust provides a model for understanding how peptides within this conserved superfamily have diversified to regulate a wide array of physiological processes in different insect species.

Advanced Research Methodologies and Experimental Models

In Vitro and Ex Vivo Bioassays for Quantifying Myotropic Activity

Bioassays play a crucial role in the identification and characterization of insect neuropeptides, including locustamyotropins. Myotropic bioassays, in particular, have been instrumental in the discovery and structural characterization of locust neuropeptides. capes.gov.br These assays quantify the effect of a substance on muscle contraction.

In vitro bioassays involve testing the peptide's activity on isolated muscle tissues or cell lines in a controlled laboratory setting. For instance, the spontaneous contraction of the locust oviduct in vitro has been used to assay myotropic factors. researchgate.netscispace.com Another example is the use of semi-isolated heart preparations from insects like Zophobas atratus to screen for myotropic activity in tissue extracts. researchgate.net The response of isolated organs to locustamyotropins can be dose-dependent and reversible. scispace.com

Ex vivo bioassays utilize tissues or organs removed from an organism, maintaining some of their physiological context. Functional studies of neuropeptides have predominantly employed ex vivo assays to examine hormonal aspects of these peptides. researchgate.net These methods allow researchers to assess the peptide's effects on muscle activity outside the complexity of the whole organism.

Data from bioassays can reveal the potency and efficacy of locustamyotropins and their analogs on target tissues. For example, studies have compared the myotropic activity of different peptides on preparations like the isolated cockroach hindgut or locust oviduct. scispace.comtandfonline.com

Immunological Techniques for Peptide Detection and Localization (e.g., ELISA, Affinity Purification)

Immunological techniques are essential for detecting the presence of locustamyotropins in biological samples and localizing them within tissues. These methods leverage the specific binding of antibodies to their target peptides.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based technique for detecting and quantifying soluble substances like peptides and proteins. thermofisher.comibl-international.com ELISA can be used to determine the concentration of locustamyotropin in tissue extracts or hemolymph. It relies on highly specific antibody-antigen interactions and the measurement of a reporter enzyme's activity. thermofisher.com While traditional ELISA uses a standard curve for quantification, variations exist for detecting substances without prior information on the antigen. frontiersin.org

Affinity purification is a method used to isolate specific peptides based on their binding affinity to a ligand, often an antibody, immobilized on a solid support. Highly specific antibodies to the carboxy-terminus of locustamyotropins have been obtained by elution through an affinity column to which a specific this compound was covalently bound. researchgate.netnih.gov This technique allows for the purification of locustamyotropins from complex biological mixtures, which is crucial for their structural and functional analysis. Immunoreactivity studies using techniques like the peroxidase antiperoxidase method have visualized this compound-like immunoreactivity in the nervous system of Locusta migratoria, revealing the distribution of these peptides in different ganglia and nerve bundles. researchgate.netnih.gov

Proteomics and Peptidomics for Comprehensive Peptide Identification

Proteomics and peptidomics are large-scale studies of proteins and peptides, respectively, in a biological sample. Peptidomics specifically focuses on the endogenous peptides, including neuropeptides like locustamyotropins. researchgate.netnih.govmtoz-biolabs.com

Peptidomics approaches utilize mass spectrometry (MS) to identify and quantify peptides present in complex mixtures like tissue extracts. researchgate.netnih.govmtoz-biolabs.com Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to separate and analyze peptides based on their mass-to-charge ratio and fragmentation patterns. researchgate.netnih.gov This allows for the comprehensive identification of the peptidome of a tissue, including various this compound forms and related peptides. researchgate.netdntb.gov.ua Mass spectrometry-based peptidomics can identify novel peptides and provide information on post-translational modifications. researchgate.netnih.gov

While proteomics studies analyze all proteins, peptidomics is specifically tailored to the analysis of smaller endogenous peptides, which are often processed from larger precursor proteins. researchgate.netnih.gov This is particularly relevant for neuropeptides like this compound, which are synthesized as prohormones and undergo post-translational processing. nih.govnih.gov

Future Research Directions and Translational Applications

Elucidation of Undiscovered Physiological Functions and Interacting Pathways

While Locustamyotropin is known for its myotropic activity on the oviduct in Locusta migratoria, its full spectrum of physiological functions and the complex pathways it interacts with are still areas requiring further investigation. Research indicates that myotropin peptide families are associated with a variety of activities beyond muscle contraction, including pheromonotropic activities, diapause induction, stimulation of cuticular melanization, diuresis, pupariation, and allatostatic activities. nih.govresearchgate.netfrontiersin.org Given this compound's membership in the pyrokinin family, exploring its potential involvement in these diverse processes in locusts and other insects is a key future direction.

Studies have shown co-localization of locustamyotropins with other factors in neurosecretory cells, suggesting potential interactions or co-signaling pathways. plos.orgbiologists.com For example, co-localization with angiotensin-converting enzyme (ACE)-like immunoreactivity has been observed, and Drosophila melanogaster ACE has been shown to hydrolyze locustamyotropins extended with Gly-Arg-Arg or Gly-Lys-Arg. plos.orgresearchmap.jp This suggests a potential role for ACE in the processing or degradation of this compound precursors, highlighting an interacting pathway that warrants further study. plos.orgresearchgate.net

Understanding the pleiotropic functions of neuropeptides and their involvement in functional peptidergic networks that ensure behavioral plasticity and systemic homeostasis is a growing area of research in insect neuroendocrinology. researchgate.netdntb.gov.ua Future studies should aim to map the distribution of this compound and its receptors more comprehensively within the nervous system and target tissues using advanced techniques, and to investigate its interactions with other neuropeptides and signaling molecules. researchgate.netdntb.gov.ua This includes exploring its potential roles in behaviors beyond reproduction and muscle activity, such as feeding, metabolism, or stress responses, drawing parallels from research on other insect neuropeptides. sdbonline.orgresearchgate.netnih.gov

Development of Targeted Pharmacological Modulators for this compound Receptors

The identification and characterization of this compound receptors are crucial steps for developing targeted pharmacological modulators. While the peptide ligand has been identified, detailed information about its specific receptor(s) in locusts was not extensively found in the search results. However, research on other neuropeptides and their receptors in insects, particularly G protein-coupled receptors (GPCRs), provides a framework for this work. researchgate.netdntb.gov.ua The conserved C-terminal sequence of this compound with other pyrokinins and PBAN suggests that their receptors might share structural and functional similarities. nih.govnih.gov

Future research should focus on identifying and cloning the gene(s) encoding the this compound receptor(s) in Locusta migratoria. This could involve using techniques such as ligand binding assays, functional screening in heterologous expression systems, and genomic or transcriptomic analysis based on known pyrokinin/PBAN receptor sequences from other insects. researchgate.netdntb.gov.ua

Once the receptor(s) are identified and characterized, research can proceed to the development of targeted pharmacological modulators. This includes the design and synthesis of agonists and antagonists that specifically bind to and activate or block this compound receptors. mdpi.comwikipedia.orgnews-medical.net Such modulators would be invaluable tools for dissecting the physiological roles of this compound in vivo and could potentially serve as leads for applied purposes. Structure-activity relationship studies based on the this compound peptide sequence and the identified receptor structure would be essential for designing effective modulators.

Implications for Insect Pest Management Strategies and Biologically-Based Control Methods

The involvement of this compound in essential physiological processes like reproduction (oviduct contraction) nih.gov and potentially other functions vital for survival and behavior nih.govresearchgate.netfrontiersin.org makes it a promising target for novel insect pest management strategies. Traditional methods often rely on broad-spectrum insecticides, which can have negative environmental impacts and lead to resistance. mdpi.comnih.govfrontiersin.org Biologically-based control methods offer more environmentally friendly alternatives. mdpi.comnih.govfrontiersin.orgtarbaweya.orgmdpi.com

Targeting neuropeptide signaling, including that of this compound, represents a potential avenue for developing selective and species-specific pest control agents. usda.gov Disrupting the function of this compound or its receptor could interfere with vital processes such as reproduction, muscle activity required for feeding or movement, or potentially phase polyphenism in locusts, which is linked to crowding and involves the central nervous system. researchgate.netplos.org

Future research could explore several approaches:

Peptide-based insecticides: Developing stable and potent this compound agonists or antagonists that can be delivered to the target insect. This might involve modifying the peptide structure to enhance stability and bioavailability.

Small molecule modulators: Identifying or designing small molecules that act as agonists or antagonists of the this compound receptor. Small molecules often have better pharmacokinetic properties than peptides.

Genetic strategies: Utilizing techniques like RNA interference (RNAi) to reduce the expression of the this compound gene or its receptor gene, thereby disrupting signaling. tarbaweya.org

Exploiting interacting pathways: Targeting enzymes involved in this compound processing or degradation, such as ACE, if this proves to be a viable control point. plos.orgresearchmap.jpresearchgate.net

The goal would be to develop compounds or strategies that are highly specific to pest insects, minimizing harm to non-target organisms, including beneficial insects and vertebrates. mdpi.comfrontiersin.org Research into the differences between this compound signaling in pest species versus beneficial species would be critical for ensuring specificity. Integrated Pest Management (IPM) strategies, which combine various control methods, could incorporate approaches targeting this compound as part of a broader, more sustainable pest control program. mdpi.comnih.govncsu.educitrusresourcewarehouse.org.zaufl.edu

Expanding the Understanding of Insect Neuroendocrinology through this compound Studies

Research on this compound contributes significantly to the broader understanding of insect neuroendocrinology. As a member of the widely distributed pyrokinin/PBAN family, studies on this compound provide insights into the evolution and diversification of neuropeptide systems in insects. frontiersin.orgusda.gov

Investigating the synthesis, processing, release, and degradation of this compound, as well as the structure, function, and distribution of its receptor(s), adds to the fundamental knowledge of how neuropeptides regulate physiological processes and behavior in insects. researchgate.netdntb.gov.ua The use of advanced molecular genetic techniques, imaging, and in vivo assays, as highlighted in recent reviews on insect neuropeptide research, will be instrumental in these studies. researchgate.netdntb.gov.ua

Furthermore, studying this compound in Locusta migratoria, a key model organism for studies on migration and phase polyphenism, can provide valuable insights into the neuroendocrine basis of these complex phenomena. researchgate.netplos.org Understanding how neuropeptide signaling, including that of this compound, is integrated within peptidergic networks to control behavioral plasticity and homeostasis is a frontier in insect neuroendocrinology. researchgate.netdntb.gov.ua Research on this compound can serve as a model for understanding similar neuropeptide systems in other insect species, including important agricultural pests and disease vectors.

By continuing to explore this compound, researchers can uncover fundamental principles of insect physiology and neurobiology, which can then inform the development of new strategies for pest control and potentially other applications.

Q & A

Q. What experimental methodologies are recommended for detecting and quantifying Locustamyotropin in biological samples?

To detect and quantify this compound, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity for peptide analysis . Immunoassays, such as ELISA, can also be employed if specific antibodies are available. For preliminary studies, bioassays measuring muscle contraction in insect tissue preparations (e.g., Schistocerca gregaria) provide functional validation . Ensure calibration with synthetic this compound standards to confirm accuracy.

Q. How can researchers design experiments to investigate the structural stability of this compound under varying physiological conditions?

Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are critical for analyzing secondary and tertiary structural changes. Perform pH titration experiments (e.g., pH 4–9) and temperature-gradient assays (e.g., 25–45°C) to simulate physiological extremes. Pair these with molecular dynamics simulations to predict conformational flexibility. Always include negative controls (e.g., denatured peptide) to validate observed changes .

Q. What are the best practices for synthesizing this compound in vitro to ensure biological activity?

Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by HPLC purification (>95% purity). Verify peptide identity via MALDI-TOF mass spectrometry. Functional activity should be confirmed using in vitro assays, such as calcium flux measurements in insect myocytes or receptor-binding studies with labeled analogs. Batch-to-batch variability can be minimized by strictly controlling reaction conditions (e.g., temperature, solvent purity) .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s receptor-binding affinity be resolved?

Contradictions often arise from differences in assay conditions (e.g., ionic strength, pH) or receptor isoform specificity. Conduct comparative studies using standardized buffers (e.g., 150 mM NaCl, pH 7.4) and recombinant receptor subtypes. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide kinetic and thermodynamic data under controlled conditions. Additionally, meta-analyses of existing datasets may identify confounding variables, such as interspecies receptor heterogeneity .

Q. What strategies are effective for elucidating the role of this compound in neuromuscular regulation across insect developmental stages?

Combine RNA interference (RNAi) to knockdown this compound expression with electrophysiological recordings (e.g., intracellular recordings of muscle depolarization). Longitudinal studies tracking peptide levels via LC-MS/MS in larvae, pupae, and adults can correlate developmental changes with functional outcomes. For spatial analysis, immunohistochemistry with tissue-specific markers is recommended .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound analogs?

In vitro-in vivo discordance often stems from pharmacokinetic factors (e.g., proteolytic degradation, tissue penetration). To bridge this gap, employ radiolabeled analogs for biodistribution studies and use protease inhibitors in vivo. Parallel in silico modeling (e.g., molecular docking with insect hemolymph proteins) can predict stability issues. Validate findings using genetic knockouts or RNAi models to isolate peptide-specific effects .

Q. What integrative approaches are suitable for studying this compound’s interaction with other neuropeptides in metabolic pathways?

Utilize transcriptomic and proteomic profiling to identify co-expressed peptides in target tissues (e.g., fat bodies, ganglia). Functional synergy can be tested via co-administration experiments, measuring metabolic outputs like glycogenolysis or lipid mobilization. Network pharmacology models can map interaction hubs, while CRISPR-Cas9 mutagenesis of candidate genes can confirm pathway involvement .

Methodological Considerations

- Data Analysis : Use multivariate statistics (e.g., PCA, ANCOVA) to account for variables like age, sex, and environmental factors in longitudinal studies .

- Ethical Compliance : For studies involving live insects, adhere to institutional guidelines for arthropod welfare, including humane euthanasia protocols .

- Reproducibility : Pre-register experimental protocols on platforms like Open Science Framework and share raw data in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.